molecular formula C17H17N3S B1683394 UMK57 CAS No. 342595-74-8

UMK57

Cat. No.: B1683394
CAS No.: 342595-74-8
M. Wt: 295.4 g/mol
InChI Key: VOAWQTDHSSKEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UMK57 is a small molecule compound known for its ability to promote kinetochore-microtubule attachment error correction, thereby inhibiting chromosome missegregation. This compound is particularly significant in the field of cancer research due to its role in improving chromosome segregation fidelity during mitosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UMK57 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications and patents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: UMK57 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

UMK57 has a wide range of scientific research applications, including:

Mechanism of Action

UMK57 exerts its effects by promoting the correction of kinetochore-microtubule attachment errors. It destabilizes kinetochore-microtubule attachments during mitosis, thereby improving chromosome segregation fidelity. The molecular targets of this compound include the kinesin-13 protein MCAK and the centromere protein E (CENP-E). The compound’s action is also influenced by the Aurora B signaling pathway .

Comparison with Similar Compounds

    Mps1-IN-3: An inhibitor of MPS1 kinase with similar applications in cancer research.

    PVZB1194: A biphenyl-type inhibitor of Kinesin spindle protein Eg5, exhibiting anticancer potential.

    Dimethylenastron: An Eg5 inhibitor that arrests cells with monopolar spindles.

    S-trityl-L-Cysteine: An inhibitor of Eg5, necessary for mitotic spindle formation.

Uniqueness of UMK57: this compound is unique in its specific promotion of kinetochore-microtubule attachment error correction, which directly impacts chromosome segregation fidelity. This makes it particularly valuable in cancer research, where chromosomal instability is a significant concern .

Properties

CAS No.

342595-74-8

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

5-(4-methylphenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H17N3S/c1-12-4-6-13(7-5-12)14-10-21-17-15(14)16(18-11-19-17)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3

InChI Key

VOAWQTDHSSKEKA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UMK57, UMK-57, UMK 57

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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